N-[2-(1H-imidazol-4-yl)ethyl]-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide
Description
N-[2-(1H-imidazol-4-yl)ethyl]-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide is a complex organic compound that features an imidazole ring, a quinazolinone moiety, and a benzamide group
Properties
Molecular Formula |
C25H25N5O3 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-4-[2-methyl-6-(2-methylprop-2-enoxy)-4-oxoquinazolin-3-yl]benzamide |
InChI |
InChI=1S/C25H25N5O3/c1-16(2)14-33-21-8-9-23-22(12-21)25(32)30(17(3)29-23)20-6-4-18(5-7-20)24(31)27-11-10-19-13-26-15-28-19/h4-9,12-13,15H,1,10-11,14H2,2-3H3,(H,26,28)(H,27,31) |
InChI Key |
ZVLWFBPIBZACAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OCC(=C)C)C(=O)N1C3=CC=C(C=C3)C(=O)NCCC4=CN=CN4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the synthesis of the quinazolinone moiety. These intermediates are then coupled under specific reaction conditions to form the final compound.
Imidazole Derivative Synthesis: The imidazole ring can be synthesized using glyoxal and ammonia, followed by functionalization to introduce the ethyl group.
Quinazolinone Moiety Synthesis: The quinazolinone core is synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.
Coupling Reaction: The final step involves coupling the imidazole derivative with the quinazolinone intermediate using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of dihydroquinazolinones.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, while the quinazolinone moiety can interact with nucleic acids or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-imidazol-4-yl)ethyl]acrylamide: Similar imidazole-based structure but lacks the quinazolinone moiety.
2-[(1-benzyl-1H-indol-4-yl)oxy]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide: Contains an indole ring instead of a quinazolinone moiety.
Uniqueness
N-[2-(1H-imidazol-4-yl)ethyl]-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide is unique due to its combination of an imidazole ring, a quinazolinone moiety, and a benzamide group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications.
Biological Activity
N-[2-(1H-imidazol-4-yl)ethyl]-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide, commonly referred to as compound 1, is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article reviews the compound's biological activity, focusing on its mechanisms of action, cytotoxic effects, and therapeutic potential.
Chemical Structure and Properties
Compound 1 has a molecular formula of and a molecular weight of 443.5 g/mol. The compound features an imidazole ring, a quinazoline moiety, and a benzamide structure, which contribute to its pharmacological properties.
The biological activity of compound 1 is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. Notable mechanisms include:
- Inhibition of Cell Proliferation : Compound 1 has been shown to inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). In vitro studies indicate that it exhibits IC50 values ranging from 2.43 to 14.65 μM against these cell lines .
- Microtubule Destabilization : The compound acts as a microtubule-destabilizing agent, which is crucial for disrupting mitotic processes in cancer cells. This mechanism is significant as it leads to apoptosis in treated cells .
- Induction of Apoptosis : Studies have demonstrated that compound 1 can induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes indicative of apoptotic processes .
Cytotoxicity Studies
A series of experiments were conducted to evaluate the cytotoxic effects of compound 1:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 2.43 | Microtubule destabilization |
| HepG2 | 4.98 | Apoptosis induction |
| LLC-PK1 (non-cancerous) | >20 | Selectivity for cancer cells |
These results indicate that compound 1 selectively targets cancerous cells while sparing non-cancerous cells, highlighting its therapeutic potential.
In Vivo Studies
In vivo studies using xenograft models have further confirmed the efficacy of compound 1 in reducing tumor growth. A study reported that administration of the compound at a dose of 30 mg/kg resulted in significant tumor size reduction compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
